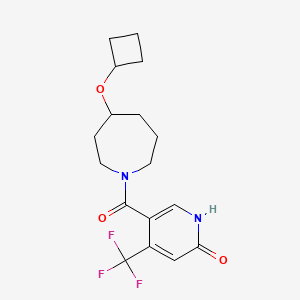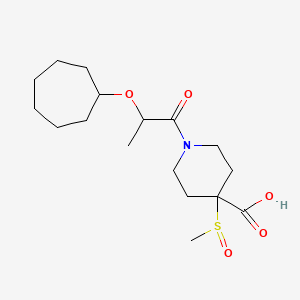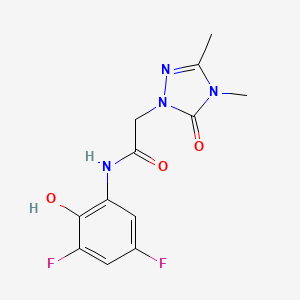
5-(4-cyclobutyloxyazepane-1-carbonyl)-4-(trifluoromethyl)-1H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-cyclobutyloxyazepane-1-carbonyl)-4-(trifluoromethyl)-1H-pyridin-2-one, also known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
5-(4-cyclobutyloxyazepane-1-carbonyl)-4-(trifluoromethyl)-1H-pyridin-2-one acts as a selective antagonist of the KOR, which is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. The KOR is involved in the regulation of pain, stress, and addiction, and has been shown to play a role in the development of various diseases, including depression, anxiety, and drug addiction.
This compound binds to the KOR with high affinity and blocks the binding of endogenous ligands, such as dynorphin, which activate the receptor. By blocking the activation of the KOR, this compound can modulate the release of neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, stress, and addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cancer cell growth, and the modulation of the immune response.
Advantages and Limitations for Lab Experiments
5-(4-cyclobutyloxyazepane-1-carbonyl)-4-(trifluoromethyl)-1H-pyridin-2-one has several advantages for use in lab experiments, including its high affinity for the KOR, its selectivity for the KOR over other opioid receptors, and its ability to penetrate the blood-brain barrier. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Future Directions
There are several future directions for research on 5-(4-cyclobutyloxyazepane-1-carbonyl)-4-(trifluoromethyl)-1H-pyridin-2-one, including the development of novel drugs based on its structure, the exploration of its potential applications in the treatment of various diseases, including cancer and autoimmune disorders, and the further investigation of its mechanism of action and physiological effects. Additionally, research on this compound could lead to the development of new tools for the study of the KOR and its role in various physiological processes.
Synthesis Methods
5-(4-cyclobutyloxyazepane-1-carbonyl)-4-(trifluoromethyl)-1H-pyridin-2-one can be synthesized using a multi-step process that involves the reaction of 4-(trifluoromethyl)pyridin-2-one with cyclobutanol, followed by the addition of 1,6-diaminohexane and subsequent cyclization to form the azepane ring. The resulting compound is then treated with carbonyldiimidazole to form the final product.
Scientific Research Applications
5-(4-cyclobutyloxyazepane-1-carbonyl)-4-(trifluoromethyl)-1H-pyridin-2-one has been extensively studied for its potential applications in various fields of scientific research, including neuroscience, pharmacology, and immunology. In neuroscience, this compound has been shown to act as a selective antagonist of the kappa opioid receptor (KOR), which is involved in the regulation of pain, stress, and addiction. This compound has also been studied for its potential applications in the treatment of drug addiction, depression, and anxiety.
In pharmacology, this compound has been shown to have potential applications in the development of novel drugs for the treatment of various diseases, including cancer and inflammatory disorders. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have anti-inflammatory effects in animal models of inflammatory disorders.
In immunology, this compound has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines. This compound has also been studied for its potential applications in the treatment of autoimmune diseases.
properties
IUPAC Name |
5-(4-cyclobutyloxyazepane-1-carbonyl)-4-(trifluoromethyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O3/c18-17(19,20)14-9-15(23)21-10-13(14)16(24)22-7-2-5-12(6-8-22)25-11-3-1-4-11/h9-12H,1-8H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWCODGICOPTKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2CCCN(CC2)C(=O)C3=CNC(=O)C=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methoxypiperidin-1-yl)-2-methylpropyl]-1-methyl-6-oxopyrimidine-4-carboxamide](/img/structure/B7439519.png)
![3-[2-(3-ethyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-2-oxoethyl]-5-methyl-1,3,4-oxadiazol-2-one](/img/structure/B7439526.png)
![N-[[4-(trifluoromethyl)phenyl]methoxy]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxamide](/img/structure/B7439529.png)
![1-[4-(5-Amino-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-[2-(trifluoromethyl)phenoxy]propan-1-one](/img/structure/B7439550.png)
![2-[3-(6-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)furan-2-yl]acetic acid](/img/structure/B7439563.png)

![2-[[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B7439567.png)
![N-(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)-3-methylsulfonylpyridine-2-carboxamide](/img/structure/B7439571.png)

![3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide](/img/structure/B7439583.png)
![6-[4-(3-Methyloxane-3-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carboxylic acid](/img/structure/B7439591.png)
![3-(1,3-Benzothiazol-2-yl)-2,3-dihydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B7439600.png)
![(2R)-2-[[(3S,4S)-1-benzyl-4-cyclopentylpyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B7439608.png)
![3-[1-(2,3-Difluoro-4-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7439616.png)